Thiophanic acid

描述

Contextualization of Thiophanic Acid in Natural Product Chemistry and Chemical Biology Research

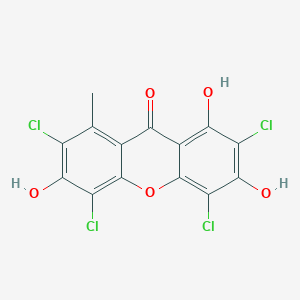

This compound belongs to the class of xanthones, a diverse group of secondary metabolites characterized by a dibenzo-γ-pyrone scaffold. nih.gov These compounds are widely distributed in nature, found in plants, fungi, and particularly in lichens, where they are produced by the fungal partner (mycobiont) as part of the symbiotic relationship. nih.govmdpi.comresearchgate.netnih.govfrontiersin.orgresearchgate.netmdpi.commdpi.comresearchgate.netaustplants.com.au As a chlorinated xanthone (B1684191), this compound holds a special place within this class due to the presence of four chlorine atoms and three hydroxyl groups on its xanthone core, giving it the chemical formula C₁₄H₆Cl₄O₅. wikipedia.org

In its natural habitat, lichens, this compound plays a crucial ecological role as a UV-protective agent. It efficiently absorbs harmful UVA radiation (315–400 nm) without impeding the passage of visible light necessary for photosynthesis by the algal partner. mdpi.commdpi.comwikipedia.org Beyond its photoprotective function, this compound also exhibits complex growth-regulatory, or allelopathic, effects on various plants. mdpi.comwikipedia.org Its distinctive chemical signature, particularly its chlorination pattern, makes it a valuable chemotaxonomic marker, aiding in the identification and classification of specific lichen species. mdpi.comwikipedia.org The broader family of xanthones, including this compound and its relatives, are subjects of intense research due to their wide array of bioactivities, such as antimicrobial, antioxidant, and cytotoxic properties. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.commdpi.comaustplants.com.aumdpi.comnih.gov

Historical Perspective on the Discovery and Initial Academic Investigations of this compound

Early Isolation and Structural Elucidation Studies of this compound

The scientific journey of this compound began in 1898 when it was first isolated by Oswald Hesse from the lichen Lecanora sordida, now recognized as Lecanora rupicola. wikipedia.orgdntb.gov.uaresearchgate.net At the time of its initial isolation, this compound was considered an unusual lichen metabolite, as its structure did not readily fit into established categories of known lichen products. wikipedia.org A period of confusion arose in 1937 when researchers mistakenly identified a different compound, sordidone, as this compound. wikipedia.org The definitive structural elucidation of this compound was achieved much later, in 1966, by Siegfried Huneck, who established its complex structure as 2,4,5,7-tetrachloro-1,3,6-trihydroxy-8-methylxanthone. mdpi.comwikipedia.orgdntb.gov.uaresearchgate.net

The first comprehensive chemical synthesis of this compound was reported in 1968 by researchers at the University of Delhi. nih.govwikipedia.orgdntb.gov.uaresearchgate.net Subsequently, in 1971, a different synthetic route was published by scientists at the University of Sheffield. wikipedia.org These synthetic achievements were pivotal, not only confirming the proposed structure but also providing access to the compound for further study. Advances in analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, have been instrumental in the detailed structural analysis of this compound and related compounds. nih.govdntb.gov.uaanbg.gov.au

Significance of this compound as a Naturally Occurring Chlorinated Xanthone

This compound is notable for being one of the relatively few naturally occurring chlorinated xanthones. wikipedia.org Its molecular structure, C₁₄H₆Cl₄O₅, features a xanthone core substituted with four chlorine atoms and three hydroxyl groups. wikipedia.org The specific arrangement of these functional groups, particularly the 1,3,6-trihydroxy-8-methylxanthone pattern, is characteristic of xanthones derived from lichens, distinguishing them from many plant-derived xanthones which typically exhibit 1,3,5- or 1,3,7-trihydroxy patterns. wikipedia.org The presence of halogen atoms, such as chlorine, in natural products is often associated with enhanced biological activities. researchgate.net The exclusive or near-exclusive production of chlorinated xanthones by lichens underscores the specialized biosynthetic capabilities of these symbiotic organisms, making them a unique source of such compounds. mdpi.comnih.govresearchgate.netmdpi.comwikipedia.orgmdpi.com

Current Research Paradigms and Emerging Frontiers in this compound Studies

Contemporary research on this compound continues to explore its multifaceted properties and potential applications. Current paradigms focus on several key areas:

Chemical Synthesis and Analogue Development: Efforts are ongoing to develop efficient synthetic routes to this compound and its derivatives. This research aims to explore structure-activity relationships (SAR) and potentially generate novel compounds with improved or tailored biological properties. nih.govmdpi.comwikipedia.orgmdpi.com

Biological Activity Investigations: Studies continue to investigate the fungicidal, antibacterial, and plant growth-regulatory effects of this compound. Its role in allelopathic interactions and its potential as a component in antimicrobial strategies are areas of active interest. researchgate.netnih.govresearchgate.netmdpi.commdpi.comaustplants.com.auwikipedia.org Hydroxylated xanthone derivatives, related to this compound, are also being examined as potential "antimicrobial adjuvants" that can enhance the efficacy of existing antibiotics. nih.gov

Chemotaxonomic Utility: The compound's specific chemical profile continues to be utilized as a reliable marker for the identification and classification of lichen species, aiding mycologists and lichenologists in their taxonomic work. mdpi.comwikipedia.orgresearchgate.netcambridge.orgbritishlichensociety.org.uklongdom.orgbioone.org

UV Protection Mechanisms: Research into the precise mechanisms by which this compound protects lichens from UV radiation provides insights into natural photoprotective strategies. mdpi.commdpi.comwikipedia.org

Historical and Material Science Applications: The identification of this compound in historical artifacts, such as medieval tapestries, suggests potential past uses as a dye and opens avenues for research into historical material science and conservation. mdpi.com

Data Tables

Table 1: Key Properties and Isolation Information of this compound

| Property/Information | Value | Source(s) |

| Chemical Formula | C₁₄H₆Cl₄O₅ | wikipedia.org |

| Molar Mass | 396.00 g/mol | wikipedia.org |

| Melting Point | 242–243 °C | wikipedia.org |

| First Isolated From | Lecanora rupicola (syn. Lecanora sordida) | nih.govwikipedia.orgmdpi.com |

| Year of First Isolation | 1898 | wikipedia.orgdntb.gov.ua |

| Year of Structural Elucidation | 1966 | mdpi.comwikipedia.orgresearchgate.net |

| UV Absorbance Maxima (λmax) | 248 nm, 320 nm, 360 nm | wikipedia.org |

| IUPAC Name | 2,4,5,7-tetrachloro-1,3,6-trihydroxy-8-methylxanthone | wikipedia.org |

Structure

3D Structure

属性

CAS 编号 |

7584-33-0 |

|---|---|

分子式 |

C14H6Cl4O5 |

分子量 |

396 g/mol |

IUPAC 名称 |

2,4,5,7-tetrachloro-1,3,6-trihydroxy-8-methylxanthen-9-one |

InChI |

InChI=1S/C14H6Cl4O5/c1-2-3-9(19)4-10(20)6(16)12(22)8(18)14(4)23-13(3)7(17)11(21)5(2)15/h20-22H,1H3 |

InChI 键 |

MYBIAUJNAXMGTF-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C2=O)O)Cl)O)Cl |

规范 SMILES |

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C2=O)O)Cl)O)Cl |

其他CAS编号 |

7584-33-0 |

产品来源 |

United States |

Advanced Biosynthetic Pathway Elucidation of Thiophanic Acid

Polyketide Synthase (PKS) Mechanisms in Thiophanic Acid Biosynthesis

The core scaffold of this compound is assembled via the polyacetate/polymalonate pathway, a hallmark of fungal secondary metabolism. mdpi.comnih.gov In fungi and lichens, the xanthone (B1684191) core is derived entirely from a polyketide intermediate. nih.gov The biosynthesis is initiated by a Type I iterative non-reducing polyketide synthase (NR-PKS). These large, multi-domain enzymes function like a molecular assembly line, catalyzing the sequential condensation of acyl-CoA units. wikipedia.orgnih.gov

The process begins with a starter unit (typically acetyl-CoA) and several extender units (malonyl-CoA). The NR-PKS iteratively condenses these units to build a linear poly-β-keto chain tethered to the enzyme's acyl carrier protein (ACP) domain. wikipedia.org For xanthones like this compound, which feature a methyl group at position 8, the biosynthesis proceeds through a specific folding pattern of the polyketide chain. mdpi.com This is followed by intramolecular cyclization reactions, including aldol (B89426) and Claisen-type condensations, to form a key benzophenone (B1666685) intermediate. mdpi.comnih.gov This intermediate then undergoes dehydration to yield the stable tricyclic pyrone core of the xanthone. mdpi.com The unadorned precursor molecule for most lichen xanthones, including this compound, is believed to be norlichexanthone (B23499). univ-rennes.fr

The enzymatic domains within the NR-PKS each play a critical role in this assembly process, as detailed in the table below.

| Domain | Name | Function in this compound Precursor Biosynthesis |

| KS | Ketoacyl Synthase | Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit. wikipedia.org |

| AT | Acyltransferase | Selects and loads the appropriate starter (acetyl-CoA) and extender (malonyl-CoA) units onto the ACP domain. wikipedia.org |

| ACP | Acyl Carrier Protein | Covalently binds the growing polyketide chain via a phosphopantetheine arm and shuttles it between catalytic domains. wikipedia.org |

| PT | Product Template | Influences the conformation of the polyketide chain, guiding the regiochemistry of the cyclization reactions. nih.gov |

| TE/CLC | Thioesterase / Claisen-like Cyclase | Catalyzes the release of the completed polyketide from the ACP domain, often coupled with the final cyclization step to form the benzophenone or xanthone core. rasmusfrandsen.dk |

Chlorination and Post-Polyketide Modification Enzymology in this compound Formation

Following the synthesis of the norlichexanthone core by the PKS, a series of post-PKS modifications, known as tailoring reactions, are required to produce this compound. These modifications are responsible for the significant structural diversity observed among natural polyketides. mdpi.com For this compound, the most prominent modification is extensive chlorination.

The norlichexanthone precursor undergoes four distinct chlorination events at positions C2, C4, C5, and C7 of the xanthone scaffold. This specific pattern of halogenation is catalyzed by one or more dedicated halogenase enzymes. univ-rennes.fr In fungi, these are typically flavin-dependent halogenases, which utilize FADH₂, O₂, and a chloride ion (Cl⁻) to regioselectively install chlorine atoms onto the aromatic rings. The precise sequence of these chlorination steps is not yet fully elucidated but is dictated by the substrate specificity of the tailoring enzymes. The structural diversity among the 72 known naturally occurring chlorinated lichen xanthones arises from variations in the degree and position of these chlorination events. nih.gov

| Step | Substrate | Putative Enzyme Class | Modification | Product |

| 1 | Norlichexanthone | Flavin-dependent Halogenase | Monochlorination | Monochloro-norlichexanthone |

| 2 | Monochloro-norlichexanthone | Flavin-dependent Halogenase | Dichlorination | Dichloro-norlichexanthone |

| 3 | Dichloro-norlichexanthone | Flavin-dependent Halogenase | Trichlorination | Trichloro-norlichexanthone |

| 4 | Trichloro-norlichexanthone | Flavin-dependent Halogenase | Tetrachlorination | This compound |

Genetic and Molecular Basis of this compound Production in Lichen Symbioses

The genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous block on the chromosome known as a Biosynthetic Gene Cluster (BGC). rasmusfrandsen.dkyoutube.com Elucidating these BGCs in lichens has been challenging due to the organisms' slow growth rates and the complexities of the symbiotic relationship. researchgate.net However, advances in genomics and bioinformatics are beginning to shed light on their structure.

A putative BGC for this compound would be expected to contain the core NR-PKS gene responsible for synthesizing the norlichexanthone scaffold. Clustered with this central gene would be the genes encoding the necessary tailoring enzymes, most notably one or more halogenases for chlorination. The cluster would also likely include genes for regulatory proteins (e.g., transcription factors) that control the expression of the BGC and transporter proteins to export the final product. researchgate.net

The symbiotic nature of lichens adds another layer of regulatory complexity. The production of many lichen substances, including xanthones, is often dependent on the interaction between the fungal partner (mycobiont) and the algal or cyanobacterial partner (photobiont). Studies on Lecanora rupicola, a known producer of this compound (also known as arthothelin), have suggested that the production of this xanthone may require metabolic cooperation between the symbiotic partners, as it was not produced when the mycobiont was grown in isolation. researchgate.net This indicates that signals from the photobiont may be necessary to trigger the transcription of the this compound BGC in the fungus.

| Putative Gene | Encoded Protein | Probable Function in this compound Biosynthesis |

| thsA | Non-reducing PKS (NR-PKS) | Assembly of the polyketide chain and cyclization to the norlichexanthone core. |

| thsB | Flavin-dependent Halogenase | Catalyzes the regioselective chlorination of the xanthone core at positions 2, 4, 5, and 7. |

| thsC | Transcription Factor | Regulates the expression of the other genes within the ths cluster. |

| thsD | MFS Transporter | Exports this compound out of the fungal cell. |

Comparative Biosynthesis of this compound Analogues

The structural diversity among lichen xanthones is primarily the result of variations in the post-PKS tailoring steps, particularly chlorination and O-methylation. mdpi.com The biosynthesis of this compound analogues can be understood by comparing their structures to the common precursor, norlichexanthone, and considering the enzymatic steps that differentiate them.

For example, the biosynthesis of a dichlorinated analogue would proceed through the same PKS pathway to generate norlichexanthone. However, the subsequent tailoring by halogenases would be less extensive. This could be due to a halogenase with different regioselectivity, a lower expression level of the enzyme, or the absence of a second halogenase required for further chlorination. The specific array of tailoring enzymes encoded within a lichen's BGC dictates the final profile of xanthones it produces. Therefore, different lichen species can produce distinct but related analogues from the same polyketide precursor. The co-occurrence of xanthones with varying chlorination patterns within a single lichen species provides strong evidence for a sequential biosynthetic pathway where these compounds are intermediates en route to the most heavily modified product. mdpi.com

| Compound | Structure | Biosynthetic Relationship to this compound |

| Norlichexanthone | Unchlorinated xanthone core | The foundational precursor molecule generated by the PKS. |

| 2,5-Dichloronorlichexanthone | Dichlorinated xanthone | A potential intermediate; requires two specific chlorination events from the norlichexanthone precursor. |

| This compound | Tetrachlorinated xanthone | The final product; requires four specific chlorination events from the norlichexanthone precursor. |

Synthetic Methodologies and Chemical Modification Strategies for Thiophanic Acid and Its Derivatives

Total Synthesis Approaches to Thiophanic Acid

The total synthesis of this compound, a polysubstituted xanthone (B1684191), presents considerable challenges due to the need for precise control over the introduction of multiple functional groups onto the xanthone core. Research in this area has focused on constructing the central tricyclic system and the strategic introduction of chloro and hydroxyl groups.

Development of Novel Synthetic Routes to the Xanthone Core of this compound

The construction of the xanthone scaffold is the cornerstone of any total synthesis of this compound. Historically, several methods have been developed to achieve this.

One of the earliest successful total syntheses of this compound was reported in 1968. wikipedia.org This approach commenced with norlichexanthone (B23499), a naturally occurring, simpler xanthone. The synthesis involved a sequence of reactions including methylation to protect the hydroxyl groups, followed by chlorination and subsequent demethylation to yield this compound. wikipedia.org

Another established method for the synthesis of the xanthone core is the Grover, Shah, and Shah (GSS) reaction. up.pt This method typically involves the condensation of a salicylic (B10762653) acid derivative with a suitable phenol (B47542) in the presence of a dehydrating agent like zinc chloride and phosphoryl chloride. wikipedia.orgup.pt A modification of this approach was utilized in a 1971 synthesis of this compound, which started from dichloroeverninic acid and phloroglucinol. wikipedia.org The condensation of these two precursors formed the xanthone structure, which was then further functionalized to afford the target molecule. wikipedia.org

More contemporary approaches to xanthone synthesis often focus on transition metal-catalyzed cross-coupling reactions, which can offer higher efficiency and milder reaction conditions. researchgate.net While not yet specifically reported for the total synthesis of this compound, these modern methods represent a promising avenue for future synthetic efforts.

A comparison of two early total synthesis approaches is presented below:

| Starting Materials | Key Steps | Year Reported |

| Norlichexanthone | Methylation, Chlorination, Demethylation | 1968 |

| Dichloroeverninic acid, Phloroglucinol | Condensation (GSS reaction), Chlorination, Demethylation | 1971 |

Stereoselective and Regioselective Chlorination Strategies for this compound Synthesis

A critical challenge in the synthesis of this compound is the precise and controlled introduction of four chlorine atoms at specific positions on the xanthone ring. The regioselectivity of the chlorination reaction is paramount to obtaining the correct isomer.

In early syntheses, reagents such as chlorine in carbon tetrachloride and sulphuryl chloride were employed for the chlorination step. wikipedia.org While effective in achieving chlorination, these reagents can sometimes lead to mixtures of products, necessitating careful purification. The specific substitution pattern of this compound suggests that the electronic properties of the xanthone core, influenced by the existing hydroxyl and methyl groups, direct the incoming chlorine atoms to the observed positions.

Modern synthetic chemistry offers a range of more selective chlorinating agents and methods that could potentially be applied to the synthesis of this compound. For instance, the use of N-chlorosuccinimide (NCS) and other N-chloro reagents can provide milder reaction conditions and improved regioselectivity in the chlorination of aromatic compounds. Furthermore, the development of catalytic enantioselective halogenation reactions, while not directly applicable to the achiral this compound, highlights the ongoing advances in controlling the stereochemical and regiochemical outcomes of halogenation reactions. austplants.com.au

Green Chemistry Principles in this compound Production Research

While specific research on the application of green chemistry principles to the production of this compound is not extensively documented, the broader field of xanthone synthesis provides valuable insights into more environmentally benign approaches. researchgate.netthieme-connect.comconicet.gov.ar The twelve principles of green chemistry, which include waste prevention, atom economy, and the use of safer solvents and catalysts, offer a framework for improving the sustainability of chemical syntheses. researchgate.net

Key areas where green chemistry could be integrated into this compound production research include:

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. thieme-connect.com It can dramatically reduce reaction times and often leads to higher yields and cleaner reactions compared to conventional heating. thieme-connect.com

Safer Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Research into xanthone synthesis has explored the use of greener solvents to replace hazardous ones like dimethylformamide (DMF). researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This can be achieved through the use of addition reactions and minimizing the use of protecting groups.

Rational Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues of natural products is a powerful strategy for understanding how their chemical structure relates to their biological activity. drugdesign.org Such structure-activity relationship (SAR) studies can guide the development of new compounds with improved potency, selectivity, or other desirable properties. nih.gov Natural chlorinated lichen xanthones, including this compound, are considered valuable models for these types of investigations. nih.govresearchgate.net

Exploration of Structural Modifications and Their Influence on Biological Activities (non-human)

SAR studies on chlorinated xanthones have revealed that the presence and position of halogen atoms can significantly impact their biological activities, particularly their antimicrobial and antifungal properties. researchgate.netichem.md

A study involving the synthesis of a series of novel chlorinated xanthones demonstrated that different chlorination patterns on the xanthone scaffold led to varying levels of antimicrobial efficacy. nih.gov For instance, certain chlorinated xanthone derivatives have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The introduction of chlorine atoms can enhance the lipophilicity of the molecule, which may facilitate its transport across microbial cell membranes.

The following table summarizes the impact of structural modifications on the biological activity of some xanthone derivatives, providing insights that could be relevant for the design of this compound analogues:

| Structural Modification | Observed Effect on Biological Activity (non-human) | Reference |

| Introduction of chlorine atoms at various positions | Altered antimicrobial and antifungal activity; some derivatives showed potent activity against Gram-positive bacteria and dermatophytes. | nih.gov |

| Variation in the number and position of hydroxyl groups | Influenced antifungal potency; a specific dihydroxy substitution pattern was found to be important. | mdpi.com |

| Modification of substituents at the C-1 position | Amine-containing and dibromomethyl-substituted xanthones exhibited significant antibacterial activity. | mdpi.com |

| Presence of chlorine at C-2 and C-7 | Correlated with potent antifungal activity in a specific xanthone derivative. | semanticscholar.org |

These findings suggest that systematic modifications of the this compound structure, such as altering the number and position of chlorine and hydroxyl groups, or introducing different substituents at various positions, could lead to the discovery of new analogues with tailored biological profiles.

Development of this compound Derivatives with Altered Stability Profiles

The chemical stability of a compound is a critical factor for its potential applications. While specific studies on the stability of this compound derivatives are limited, general strategies for improving the stability of phenolic and antioxidant compounds can be considered. The hydroxyl groups in this compound, for instance, could be susceptible to oxidation.

One common approach to enhance the stability of compounds with reactive functional groups is through derivatization. For example, converting hydroxyl groups to ethers or esters can protect them from degradation. nih.gov The synthesis of O-alkyl derivatives of other natural phenolic acids has been shown to improve their thermo-oxidative stability. rsc.org This strategy could potentially be applied to this compound to create derivatives with a longer shelf-life or improved stability under specific conditions.

Another strategy involves encapsulation. For instance, enclosing a molecule within a nanocarrier, such as a chitosan (B1678972) nanocapsule, can protect it from degradation and improve its stability in various environments. nih.gov

Furthermore, structural modifications aimed at altering the electronic properties of the molecule can also influence its stability. The introduction of electron-withdrawing or electron-donating groups can modulate the reactivity of the xanthone core and its substituents. mdpi.com A thorough understanding of the degradation pathways of this compound would be essential for the rational design of more stable derivatives.

Chemoenzymatic Synthesis of this compound and Related Compounds

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations in combination with traditional chemical methods, offering a powerful strategy for constructing complex natural products like this compound. This approach can overcome challenges associated with purely chemical syntheses, such as poor regioselectivity and the need for extensive protecting group manipulations, particularly in key steps like chlorination and demethylation. By integrating biocatalysts, synthetic routes can become more efficient and environmentally benign. mdpi.comup.pt

Research into the chemoenzymatic synthesis of xanthones, the core structure of this compound, has identified several key enzymatic steps that are pertinent to the formation of this compound and its derivatives. These include the enzymatic formation of the xanthone scaffold, regioselective chlorination, and specific demethylation reactions.

One innovative approach involves the use of lipases to catalyze cascade reactions that form the xanthone skeleton. For instance, lipase (B570770) TLIM has demonstrated the ability to catalyze Knoevenagel-Michael cascade reactions between 1,3-diketones and various aromatic aldehydes. nih.gov This method provides an environmentally friendly route to xanthone derivatives with excellent yields, typically ranging from 80% to 97%. nih.gov The reaction is notable for its operational simplicity and the potential for recycling the biocatalyst. nih.gov

The introduction of chlorine atoms onto the xanthone nucleus is a critical step in the synthesis of this compound. Flavin-dependent halogenases (FDHs) have emerged as powerful biocatalysts capable of regioselective chlorination of aromatic compounds. rsc.org Studies have shown that these enzymes can halogenate complex intermediates with high precision, a task that is often difficult to control with chemical reagents. rsc.orgrsc.org For example, the halogenase XanH has been shown to regioselectively chlorinate a late-stage xanthone intermediate. rsc.org Genome-guided discovery has also led to the identification of novel halogenating enzymes from fungi that produce chlorinated xanthones. nih.gov This enzymatic approach avoids the use of hazardous chlorinating agents and can prevent the formation of undesired over-chlorinated side products.

Another key transformation in the synthesis of this compound from its precursors is demethylation. While many chemical methods exist, they often require harsh conditions. nih.gov Cytochrome P450 enzymes offer a biocatalytic alternative for O-demethylation. openaccesspub.orgnih.gov For example, CYP1A2 has been identified as the enzyme responsible for the O-demethylation of isoxanthohumol (B16456) to 8-prenylnaringenin, demonstrating the potential of these enzymes to selectively remove methyl groups from xanthone-like structures. nih.gov This enzymatic demethylation can proceed under mild conditions, preserving other sensitive functional groups within the molecule.

The following table summarizes the types of enzymes and their applications in the synthesis of xanthone derivatives, which are foundational steps for a potential chemoenzymatic route to this compound.

| Enzyme Type | Reaction Catalyzed | Substrates | Key Findings | Reference(s) |

| Lipase (e.g., TLIM) | Knoevenagel-Michael Cascade | 1,3-Diketones, Aromatic Aldehydes | Forms xanthone core in high yields (80-97%); Recyclable catalyst. | nih.govthieme-connect.com |

| Flavin-Dependent Halogenase (FDH) | Regioselective Chlorination | Xanthone intermediates, Tryptophan | Precise installation of chlorine atoms; Avoids harsh chemical reagents. | rsc.orgrsc.org |

| Cytochrome P450 (e.g., CYP1A2) | O-Demethylation | Methoxy-substituted xanthones (e.g., Isoxanthohumol) | Selective removal of methyl groups under mild conditions. | openaccesspub.orgnih.gov |

While a complete, one-pot chemoenzymatic synthesis of this compound has not yet been fully reported, the available research on enzymatic transformations of xanthone precursors demonstrates significant potential. By combining lipase-catalyzed scaffold formation, halogenase-mediated chlorination, and P450-catalyzed demethylation, a highly efficient and selective synthetic strategy for this compound and its structurally related analogues can be envisioned.

Mechanistic Investigations of Thiophanic Acid S Biological Activities in Non Human Systems

Elucidation of Thiophanic Acid's Mode of Action in Fungal Pathogens (e.g., fungicidal activity)

This compound has been documented to exhibit fungicidal activity wikipedia.orgaustplants.com.auresearchgate.netresearchgate.net. While specific molecular targets and biochemical pathways directly affected by this compound in fungal cells are not extensively detailed in the provided literature, its chemical class and related compounds offer insights into potential mechanisms. Xanthones, as a class, are known for their diverse biological activities, including antifungal properties researchgate.netmdpi.comdntb.gov.uamdpi.comresearchgate.net.

Identification and Characterization of Molecular Targets for this compound

Direct identification of specific molecular targets for this compound's fungicidal action is limited in the reviewed literature. However, the related compound thiophanate-methyl (B132596), a systemic fungicide that metabolizes to this compound, is known to be a Methyl Benzimidazole (B57391) Carbamate (MBC) fungicide. MBC fungicides typically target β-tubulin, a key protein in microtubule assembly, thereby interfering with the formation of the mitotic spindle and disrupting normal cell division in sensitive fungi cropprotectionnetwork.org. Microtubules and their dynamics are recognized as important therapeutic targets for antifungal drug discovery creative-biolabs.com. Given that this compound is a xanthone (B1684191), other xanthones have been investigated for their interaction with various biological targets, including potential effects on cell cycle progression or membrane integrity mdpi.comresearchgate.netnih.govnih.govfrontiersin.org.

Biochemical Pathways Affected by this compound in Fungal Cells

The precise biochemical pathways impacted by this compound in fungal cells remain to be fully elucidated. General antifungal mechanisms often involve the disruption of essential cellular processes such as cell membrane integrity, ergosterol (B1671047) biosynthesis, DNA replication, protein synthesis, and cell division nih.govnih.govnih.govuomustansiriyah.edu.iq. Some studies suggest that fungal cell division, including mitosis and cell cycle progression, is a crucial target for antifungal agents creative-biolabs.comnih.govresearchgate.net. While not specifically confirmed for this compound, its fungicidal activity suggests interference with vital metabolic or structural pathways necessary for fungal survival and proliferation.

Allelopathic and Growth-Regulatory Effects of this compound on Plant Systems

Cellular and Molecular Responses of Plants to this compound Exposure

Phenolic compounds, including xanthones like this compound, can elicit significant cellular and molecular responses in plants. Allelochemicals can alter cell membrane permeability, leading to leakage of cellular contents and affecting nutrient uptake. They may also inhibit cell division and elongation, disrupt cell ultrastructure, and interfere with normal growth processes. Furthermore, phenolic compounds can impact plant respiration and photosynthesis by reducing chlorophyll (B73375) content and photosynthetic rates.

Impact on Plant Development and Physiological Processes

This compound has demonstrated a dual effect on plant growth depending on its concentration. In cress root growth tests, it strongly inhibited growth at higher concentrations (10−3 M) but promoted growth at lower concentrations (10−6 M to 10−7 M) wikipedia.org. When applied to plants under natural light conditions, this compound has been observed to cause seedlings to develop pale yellow or yellow cotyledons wikipedia.org. Its effects on oat seedling growth have also been noted as variable depending on the concentration wikipedia.org. These observations highlight this compound's capacity to modulate plant development and physiological processes, potentially through interference with hormonal signaling or metabolic pathways.

Table 1: Concentration-Dependent Allelopathic Effects of this compound on Cress Root Growth

| Concentration | Effect on Cress Root Growth |

| 10−3 M | Strong Inhibition |

| 10−6 M | Promotion |

| 10−7 M | Promotion |

Photoprotective Mechanisms of this compound in Lichens

In the symbiotic association of lichens, this compound plays a crucial role as a UV-protective agent wikipedia.orgmdpi.comcropprotectionnetwork.org. Lichens are exposed to high levels of ultraviolet (UV) radiation, particularly in their terrestrial habitats. This compound, along with other lichen xanthones, functions as a UV screening compound, absorbing harmful UVA radiation (315–400 nm) while allowing visible light to penetrate the thallus for photosynthesis by the photobiont wikipedia.orgmdpi.comcropprotectionnetwork.org. This mechanism is vital for the survival and photosynthetic efficiency of lichens in environments with high UV exposure cropprotectionnetwork.org. The deposition of xanthones in the cortical layers of the lichen thallus enhances their efficacy as light filters researchgate.net.

Compound List:

this compound

Lecanora rupicola

Lecanora sordida

Xanthone

Thiophaninic acid

Cladoxanthone A

Sordidone

Arthothelin

Lichen xanthones

Phenolic compounds

Methyl Benzimidazole Carbamate (MBC)

β-tubulin

Thiophanate-methyl

Cress ( Lepidium sativum )

Oat ( Avena sativa )

UVA radiation

Visible light

UV Absorption Properties and Spectral Characteristics of this compound

This compound is classified as a xanthone, a group of oxygenated heterocyclic compounds prevalent in lichens, plants, and fungi mdpi.comrsc.org. Xanthones are recognized for their potent UV-absorbing capabilities, with their spectral characteristics predominantly falling within the UVA range (315–400 nm) mdpi.commdpi.com. This compound specifically absorbs light within this UVA spectrum mdpi.com.

UV-visible (UV-Vis) spectroscopy is a fundamental analytical technique used to characterize the light absorption properties of molecules. This method measures the intensity of light absorbed by a sample at various wavelengths, typically spanning the UV (190–380 nm) and visible (380–780 nm) regions bspublications.netmsu.edu. The absorption profile of a molecule is intrinsically linked to its electronic structure, particularly the presence and arrangement of conjugated double bonds and non-bonding electrons bspublications.netmsu.edu. While specific quantitative spectral data (e.g., precise absorption maxima, ) for this compound are not detailed in the provided literature, its classification as a xanthone strongly indicates significant absorption in the UV range, which is critical for its biological functions mdpi.commdpi.com.

Resistance Mechanisms to Thiophanic Acid in Target Organisms

Genetic Basis of Thiophanic Acid Resistance Development in Fungal Populations

The primary genetic basis for resistance to this compound and other benzimidazole (B57391) fungicides lies in point mutations within the β-tubulin gene (often referred to as TUB2 or BenA) scite.aimdpi.comresearchgate.netapsnet.orgresearchgate.netresearchgate.net. β-tubulin is a critical component of microtubules, and benzimidazoles exert their fungicidal effect by binding to β-tubulin, thereby inhibiting microtubule assembly and disrupting cell division ceon.rs. Mutations in specific codons of the β-tubulin gene lead to alterations in the amino acid sequence at or near the benzimidazole-binding site, reducing the fungicide's affinity for its target scite.airesearchgate.netapsnet.orgresearchgate.netfrac.info.

Commonly identified resistance-conferring mutations occur at codons 198 and 200 of the β-tubulin gene scite.airesearchgate.netapsnet.orgresearchgate.netresearchgate.netresearchgate.net. For instance, a substitution of glutamic acid to alanine (B10760859) at position 198 (E198A) is frequently associated with high levels of resistance to benzimidazoles researchgate.netapsnet.orgresearchgate.netresearchgate.netresearchgate.net. Similarly, a phenylalanine to tyrosine substitution at position 200 (F200Y) also confers resistance researchgate.netresearchgate.netresearchgate.net. These single point mutations are often sufficient to confer a significant level of resistance and can be stably inherited within fungal populations scite.aiapsnet.org. The development of resistance is a result of genetic variability within the fungal population and the selective pressure exerted by repeated fungicide application researchgate.netslideshare.net.

Biochemical and Physiological Mechanisms of Resistance to this compound

Beyond target-site modification through β-tubulin mutations, other biochemical and physiological mechanisms can contribute to resistance against this compound and related benzimidazoles:

The presence of these mechanisms, either alone or in combination, can lead to reduced sensitivity or complete resistance to this compound researchgate.netfrac.info.

Cross-Resistance Patterns between this compound and Other Antifungal Compounds

Resistance to this compound and other benzimidazoles often exhibits cross-resistance patterns with other fungicides within the same chemical class ceon.rsresearchgate.netapsnet.orgtarbaweya.org. Specifically, mutations conferring resistance to carbendazim (B180503) or thiophanate-methyl (B132596) typically result in cross-resistance to other benzimidazole fungicides such as benomyl (B1667996) and thiabendazole (B1682256) ceon.rsapsnet.orgtarbaweya.org. This is because these compounds share the same target site (β-tubulin) and the resistance mutations affect the binding of all benzimidazoles apsnet.orgceon.rsfao.org.

However, cross-resistance is not always absolute and can vary in intensity depending on the specific mutation and the chemical structure of the benzimidazole ceon.rsfrac.infofrac.info. For example, some studies have indicated that while resistance to thiabendazole might not always affect carbendazim binding to the same extent, and vice versa ceon.rs.

Furthermore, some resistance mechanisms can lead to cross-resistance with unrelated fungicide classes, although this is less common for benzimidazoles. In some instances, resistance to benzimidazoles has been linked to increased efflux pump activity, which could potentially confer resistance to other fungicides transported by the same pumps researchgate.netillinois.edu. Conversely, negative cross-resistance has also been noted, where resistance to one fungicide confers sensitivity to another frac.info. For instance, a specific β-tubulin mutation conferring resistance to benzimidazoles can simultaneously confer sensitivity to phenylcarbamates frac.info.

Strategies for Mitigating this compound Resistance in Agricultural Contexts

Effective management of this compound resistance requires a multi-faceted approach, often integrated into broader Integrated Pest Management (IPM) programs bcpc.orgsyngenta.co.ukfarmonaut.comwindows.netausveg.com.au. Key strategies include:

By implementing these strategies, the longevity and efficacy of this compound and other valuable fungicides can be preserved, ensuring more sustainable disease control in agricultural systems.

Environmental Fate, Transport, and Degradation Research of Thiophanic Acid

Abiotic Degradation Pathways of Thiophanic Acid in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For this compound, the primary abiotic pathways of interest in the environment are its reactions to sunlight and water.

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons from a light source, such as the sun. pharmaguideline.com A compound's susceptibility to photolysis depends on its ability to absorb light energy at specific wavelengths. This compound is known to absorb ultraviolet (UV) radiation, with absorbance maxima recorded at 248, 320, and 360 nm, which falls within the UVA range. wikipedia.org This characteristic suggests that direct photolysis could be a potential degradation pathway for this compound in aquatic environments where it is exposed to sunlight.

However, despite its capacity to absorb UV light, detailed scientific studies focusing specifically on the photolytic degradation pathways, reaction kinetics, and breakdown products of this compound in aquatic systems have not been extensively reported in the available literature. Further research is required to determine the rate and extent of its photolytic decomposition and to identify the resultant transformation products. nih.gov

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. mdpi.com The rate of hydrolysis is often dependent on the pH and temperature of the surrounding environment. researchgate.net The stability of a compound against hydrolysis is a key factor in determining its persistence in aquatic systems.

The chemical structure of this compound, which features a stable xanthone (B1684191) core, may suggest a degree of resistance to hydrolysis under typical environmental conditions. However, specific experimental data on the hydrolytic stability and transformation of this compound are scarce. Scientific literature to date has not provided detailed information on its half-life in aquatic environments at different pH levels or the identity of potential hydrolysis products. Therefore, its persistence related to hydrolytic degradation remains an area requiring further investigation. mdpi.comnih.gov

Biotic Degradation of this compound by Environmental Microorganisms

Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. nih.gov This process is a critical pathway for the removal of many environmental contaminants. For complex, chlorinated molecules like this compound, biodegradation can be a slow and challenging process. researchgate.net

While numerous microorganisms have been identified that can degrade various pollutants, specific research focused on isolating and characterizing microbial strains capable of degrading this compound is very limited. nih.govresearchgate.net A significant challenge in the biodegradation of this compound is the presence of four chlorine atoms on its aromatic structure, as highly chlorinated compounds are often recalcitrant to microbial attack. researchgate.net

However, research into the degradation of other, structurally similar chlorinated xanthones provides important insights. A key study demonstrated that microbial communities could dechlorinate analogues of natural organochlorines, specifically 2,7-dichloroxanthone and 5,7-dichloro-1,3-dihydroxylxanthone. nih.gov The research highlighted the enrichment of a previously unidentified group of Firmicutes bacteria, related to known dechlorinating genera like Dehalobacter and Desulfitobacterium, during the degradation process. nih.gov This finding suggests that specialized bacteria, potentially capable of organohalide respiration, exist in the environment and could play a role in the initial breakdown of chlorinated xanthones. nih.gov

Table 1: Research Findings on the Microbial Dechlorination of Chlorinated Xanthones

| Feature | Description | Reference |

| Compounds Studied | 2,7-dichloroxanthone and 5,7-dichloro-1,3-dihydroxylxanthone | nih.gov |

| Process | Dechlorination in anaerobic microcosms | nih.gov |

| Key Microorganisms | Enrichment of a novel group of Firmicutes bacteria | nih.gov |

| Implication | Suggests that natural chlorinated xanthones can be biodegraded via dechlorination by specific bacterial groups. | nih.gov |

Although these strains were not tested on this compound directly, this research provides a strong foundation for future studies aimed at isolating and identifying microorganisms capable of degrading this specific compound.

Biotransformation is the chemical modification of a substance by an organism, a process driven by specific enzymes. nih.gov The enzymatic pathways for the degradation of this compound have not been elucidated. However, based on its structure and studies of other chlorinated aromatic compounds, potential pathways can be postulated.

For highly chlorinated compounds, an initial step under anaerobic conditions is often reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. nih.gov The study involving the Firmicutes group suggests that organohalide respiration, an anaerobic process where the chlorinated compound is used as an electron acceptor, is a likely mechanism for the degradation of chlorinated xanthones. nih.gov

Under aerobic conditions, the degradation of aromatic compounds is often initiated by dioxygenase enzymes, which insert two hydroxyl groups into the aromatic ring, making it susceptible to cleavage. However, the high degree of chlorination in this compound may hinder the action of these enzymes. It is more probable that a sequence of anaerobic dechlorination followed by aerobic degradation of the less-chlorinated intermediates would be the most effective pathway for complete mineralization. nih.gov

The specific enzymes, such as dehalogenases or dioxygenases, involved in the biotransformation of this compound remain to be identified and characterized. mdpi.com

Sorption, Leaching, and Transport Dynamics of this compound in Soil and Water Systems

The transport and mobility of a compound in the environment are governed by its tendency to sorb (attach) to soil and sediment particles or to remain dissolved in water. mdpi.com Sorption is a key process that reduces a chemical's concentration in the water phase, thereby limiting its mobility and potential to leach into groundwater. nih.gov

The sorption and transport dynamics of this compound have not been specifically studied. However, its behavior can be inferred from its chemical properties. Factors that influence a compound's sorption include its water solubility, lipophilicity (affinity for fats and oils), and the properties of the soil, such as organic matter content, clay content, and pH. mdpi.comresearchgate.net

Lipophilicity : The presence of four chlorine atoms on the this compound molecule likely increases its lipophilicity, which would promote sorption to the organic matter fraction of soil. nih.gov This would tend to decrease its mobility.

Polarity : The presence of hydroxyl (-OH) functional groups can increase the molecule's polarity and potential for hydrogen bonding, which could increase its water solubility and mobility.

Soil pH : As an acidic compound, the ionization state of this compound's hydroxyl groups will be influenced by soil pH, which in turn affects its solubility and sorption characteristics. nih.gov

Without experimental data, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), predictions about the leaching potential and transport of this compound remain speculative. Field and laboratory studies are needed to quantify its sorption coefficients and to model its movement through different soil types and aquatic environments. nih.gov

Table 2: Factors Influencing the Environmental Transport of this compound

| Influencing Factor | Potential Effect on this compound | Status of Knowledge |

| Sorption to Soil Organic Matter | High chlorination may increase sorption, reducing mobility. | Not experimentally determined |

| Water Solubility | Hydroxyl groups may increase solubility, enhancing mobility. | Not experimentally determined |

| Soil pH | Affects the ionization of hydroxyl groups, influencing sorption and solubility. | Not experimentally determined |

| Leaching Potential | The balance between sorption and solubility will determine its potential to move into groundwater. | Not experimentally determined |

| Biodegradation Rate | Slower degradation would lead to greater persistence and potential for transport. | Not experimentally determined |

No Data Available on the Environmental Fate and Bioavailability of this compound

Following a thorough investigation of scientific literature and databases, no research data was found concerning the environmental fate, transport, degradation, bioavailability, or persistence of the chemical compound this compound. Consequently, the requested article on this specific topic cannot be generated.

The initial search clarified that this compound is a naturally occurring chlorinated xanthone, chemically identified as 2,4,5,7-tetrachloro-1,3,6-trihydroxy-8-methylxanthen-9-one, which is isolated from lichens wikipedia.orgjst.go.jp. It is a distinct chemical entity and is not a metabolite or degradation product of the fungicide thiophanate-methyl (B132596). Research on thiophanate-methyl shows its primary environmental degradate is carbendazim (B180503) (MBC) researchgate.netnih.govepa.govwikipedia.org.

Despite extensive searches for information specifically on the environmental behavior of this compound, no studies detailing its persistence in soil, water, or other ecosystems, nor its bioavailability to organisms, could be located. The available scientific literature focuses on its chemical structure and discovery, but not on its environmental impact or fate wikipedia.org.

Given the strict requirement for scientifically accurate and detailed research findings, and the absence of any such data for this compound, it is impossible to provide the content requested for the section on "Bioavailability and Persistence of this compound in Ecosystems."

Advanced Analytical Methodologies for Thiophanic Acid Research

Chromatographic Separation and Detection Techniques for Thiophanic Acid and its Metabolites

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a complex mixture. For this compound and its metabolites, which may be present in intricate biological or environmental samples, chromatographic techniques provide the necessary resolution for accurate analysis.

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable for the analysis of non-volatile and thermally sensitive compounds like this compound. These techniques separate analytes based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

HPLC methods for acidic compounds often utilize reversed-phase columns (e.g., C18) with a polar mobile phase, typically a mixture of water (often buffered and acidified with agents like phosphoric acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. bwise.krsemanticscholar.org Detection is commonly achieved using a UV detector, as the chromophores within the this compound structure are expected to absorb light in the UV spectrum, likely around 210-254 nm. bwise.krnih.gov

UHPLC operates on the same principles as HPLC but employs columns with smaller particle sizes (typically <2 µm), which allows for higher operating pressures. This results in significantly improved resolution, faster analysis times, and enhanced sensitivity. mdpi.com When coupled with mass spectrometry (UHPLC-MS/MS), it becomes a powerful tool for profiling metabolites, offering high selectivity and the ability to quantify numerous analytes simultaneously in complex matrices. researchgate.netnih.govresearchgate.net

Below is a table illustrating a hypothetical, yet typical, set of parameters for an HPLC-UV method for this compound analysis, based on established methods for similar organic acids. bwise.krsemanticscholar.org

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with A: 0.1% Phosphoric Acid in Water and B: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C |

| Detection | UV at 215 nm |

| Retention Time | Analyte-specific, dependent on exact gradient program |

This interactive table provides representative parameters for an HPLC-UV analysis of this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. mdpi.com this compound, being a polar carboxylic acid, is not inherently volatile enough for direct GC analysis. Therefore, a crucial prerequisite for its analysis by GC is a chemical derivatization step. jfda-online.comsigmaaldrich.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. sigmaaldrich.com For carboxylic acids like this compound, a common approach is silylation, which replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

Once derivatized, the volatile this compound derivative can be injected into the GC system, where it is vaporized and separated on a capillary column (e.g., a nonpolar HP-5MS column). unsri.ac.id Detection is most commonly performed using a mass spectrometer (GC-MS), which provides both quantitative data and mass spectra that aid in the identification of the analyte. mdpi.com

| Step | Description |

| 1. Derivatization | Reaction of this compound with a silylating agent (e.g., BSTFA with TMCS as a catalyst) at elevated temperature (e.g., 75°C). |

| 2. GC Separation | Injection of the derivatized sample onto a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). Temperature programming is used to elute compounds. |

| 3. MS Detection | The separated derivatives are ionized (typically by electron impact) and detected by a mass spectrometer, providing mass-to-charge ratio information. |

This interactive table outlines the general workflow for the GC-MS analysis of this compound.

Mass Spectrometry (MS) Applications in this compound Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an extremely sensitive and specific technique that is critical for the definitive identification and quantification of compounds like this compound.

Tandem Mass Spectrometry, or MS/MS, is a multi-step process that provides detailed structural information about a molecule. nih.gov In an MS/MS experiment, a precursor ion (e.g., the protonated molecule of this compound, [M+H]+) is selected in the first mass analyzer. This ion is then fragmented by collision with an inert gas in a collision cell, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed in a second mass analyzer. nih.gov

The fragmentation pattern is characteristic of the molecule's structure. researchgate.net For this compound, expected fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as cleavages of the ring structures. nih.govresearchgate.net By comparing the observed fragmentation pattern to that of a known standard or by interpreting the fragmentation pathways, the structure of the compound can be confidently confirmed. researchgate.net This technique is particularly vital in metabolite profiling, where it can distinguish between isomers and identify unknown metabolites based on their fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). masonaco.org This level of accuracy allows for the determination of the elemental composition (molecular formula) of a compound. uci.edu

For an unknown metabolite suspected to be related to this compound, HRMS can provide a measured mass with high precision (e.g., four or five decimal places). This accurate mass can then be used to calculate possible elemental formulas, significantly narrowing down the potential identities of the compound. masonaco.org When combined with other data, such as MS/MS fragmentation and chromatographic retention time, HRMS is a powerful tool for the unambiguous identification of novel compounds in complex samples. nih.govmdpi.com

| Technique | Application for this compound Research | Expected Information |

| Tandem MS (MS/MS) | Structural confirmation of this compound and identification of its metabolites. | Characteristic fragmentation patterns, structural information. |

| High-Resolution MS (HRMS) | Determination of the elemental composition of this compound and its unknown metabolites. | Highly accurate mass-to-charge ratio, leading to a unique molecular formula. |

This interactive table summarizes the key applications of MS techniques in this compound research.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for this compound Structural Elucidation

While mass spectrometry provides information about molecular weight and formula, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's specific structure and the functional groups it contains.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. unsri.ac.id It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The key NMR-active nuclei for organic compounds are ¹H (proton) and ¹³C (carbon-13).

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to neighboring protons.

¹³C NMR provides information about the different types of carbon atoms in the molecule. rsc.org

2D NMR techniques such as COSY, HSQC, and HMBC reveal correlations between different nuclei, allowing chemists to piece together the complete carbon-hydrogen framework of the molecule. unsri.ac.id

For this compound, ¹H NMR would show signals for protons on the aromatic and heterocyclic rings, as well as any aliphatic protons. The chemical shifts (δ) of these signals would indicate their electronic environment. ¹³C NMR would show distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid group, which would appear at a characteristic downfield shift (typically >170 ppm). caltech.edu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. nih.gov The resulting IR spectrum shows absorption bands that are characteristic of the functional groups present in the molecule. instanano.com For this compound, key expected absorption bands would include:

A broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹. researchgate.net

A strong C=O (carbonyl) stretching band for the carboxylic acid, usually around 1700-1725 cm⁻¹. ucdavis.edu

C-H stretching bands for aromatic and aliphatic groups.

C=C stretching bands for the aromatic ring in the fingerprint region (below 1500 cm⁻¹). researchgate.net

| Spectroscopic Technique | Information Provided for this compound Structure |

| ¹H NMR | Details on the proton environments and their connectivity. |

| ¹³C NMR | Information on the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of the complete molecular structure by showing H-H, C-H, and long-range C-H correlations. |

| IR Spectroscopy | Identification of key functional groups, such as carboxylic acid (O-H and C=O bonds). |

This interactive table highlights the structural information obtained from NMR and IR spectroscopy for this compound.

Sample Preparation and Extraction Optimization for Trace Analysis of this compound in Complex Matrices

The accurate trace analysis of this compound from complex matrices, primarily lichen thalli, necessitates meticulous sample preparation and extraction protocols. The primary goal is to efficiently isolate the target analyte from a multitude of other secondary metabolites and cellular components present in the lichen. High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of lichen substances due to its high sensitivity, speed, and reliability with minimal sample amounts. springernature.com

Initial sample preparation typically involves the careful cleaning of the lichen material to remove any adhering substrate or debris. The dried lichen thalli are then ground into a fine powder to increase the surface area for solvent extraction. Acetone is a commonly employed solvent for the extraction of a broad range of lichen secondary metabolites, including xanthones like this compound. nih.gov The powdered lichen material is typically steeped in acetone, often with magnetic stirring, for an extended period to ensure thorough extraction. nih.gov Following extraction, the solvent is evaporated to yield a crude extract containing a mixture of compounds. nih.gov

For trace analysis, further purification of the crude extract is often required to remove interfering substances and concentrate the this compound. Column chromatography is a widely used technique for this purpose. biotech-asia.org The crude extract is loaded onto a stationary phase, such as silica (B1680970) gel, and a solvent or a gradient of solvents (mobile phase) is used to separate the different components based on their polarity and affinity for the stationary phase. biotech-asia.org Fractions are collected and can be analyzed by methods like thin-layer chromatography (TLC) to identify those containing the compound of interest.

Microwave-assisted extraction (MAE) has emerged as a more rapid and efficient alternative to traditional solvent extraction methods. mdpi.com This technique utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. For instance, a protocol for the MAE of usnic acid, another lichen metabolite, from Cladonia foliacea utilized ethanol (B145695) as the solvent and heating at 80°C under microwave irradiation for a short duration. mdpi.com Such methods could potentially be optimized for the extraction of this compound.

The selection of the analytical method dictates the final preparation of the sample. For HPLC analysis, the purified extract or fraction is typically dissolved in a suitable solvent, such as methanol, and filtered through a syringe membrane (e.g., 0.45 µm) before injection into the HPLC system to prevent clogging of the column and instrument components. ru.ac.th

| Method | Description | Application | Reference(s) |

| Solvent Extraction | Soaking powdered lichen thalli in a solvent like acetone, often with stirring, to dissolve secondary metabolites. | General extraction of a wide range of lichen compounds. | nih.gov |

| Column Chromatography | Separation of compounds in a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | Purification of this compound from crude lichen extracts. | biotech-asia.org |

| Thin-Layer Chromatography (TLC) | A chromatographic technique used to separate non-volatile mixtures. It is often used to monitor the progress of column chromatography. | Preliminary identification and separation of lichen substances. | nih.gov |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvents and enhance the extraction efficiency of compounds from a sample matrix. | Rapid extraction of lichen metabolites. | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | A technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. | Quantitative and qualitative analysis of this compound. | springernature.com |

Application of Analytical Methods in Chemotaxonomy and Historical Object Analysis

Advanced analytical methodologies play a crucial role in the application of this compound as a chemical marker in both chemotaxonomy and the analysis of historical artifacts. The unique chemical signature of lichens, including the presence of specific compounds like this compound, provides valuable information for species identification and for understanding historical uses of these organisms.

In the field of chemotaxonomy, the identification of secondary metabolites is fundamental for the correct determination of lichen species in numerous groups. researchgate.net this compound serves as an important chemotaxonomic marker for the identification and classification of certain lichen species, most notably Lecanora rupicola, from which it was first isolated. wikipedia.orgpublish.csiro.au The presence or absence of specific xanthones, including this compound, can help to differentiate between closely related species that are morphologically similar. pensoft.net Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely used to generate chemical profiles of lichen extracts for taxonomic purposes. researchgate.netnih.gov

A significant and novel application of analytical methods for this compound has been in the study of historical objects. Recently, liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-qToF-MS) was employed in the analysis of a 15th-century medieval tapestry. mdpi.commedieval.eu This powerful technique revealed the presence of several multiply chlorinated xanthones, including this compound and arthothelin, within the tapestry's dye. mdpi.commedieval.eu This discovery marked the first definitive identification of lichen xanthones in a historical object, providing concrete evidence for the use of boiling water method (BWM) lichen dyes prior to the 18th century. mdpi.commedieval.eu The high resolution and sensitivity of LC-qToF-MS were essential for identifying these compounds at low concentrations within the complex matrix of the historical textile. mdpi.com This finding opens new avenues for understanding medieval dyeing practices and the historical trade and use of natural materials. dyesinhistoryandarchaeology.comisabellawhitworth.com

The analysis of such historical samples requires micro-invasive or non-invasive techniques to preserve the integrity of the artifact. The ability to identify specific chemical markers like this compound from minute samples underscores the importance of advanced analytical methodologies in the field of cultural heritage. tandfonline.com

| Analytical Method | Application | Findings/Significance | Reference(s) |

| Thin-Layer Chromatography (TLC) | Chemotaxonomy | Routine identification of lichen metabolites for species classification. | researchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Chemotaxonomy | Provides quantitative and qualitative data on the chemical composition of lichens for taxonomic studies. | springernature.comresearchgate.net |

| Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC-qToF-MS) | Historical Object Analysis | Definitive identification of this compound and other lichen xanthones in a 15th-century tapestry. | mdpi.commedieval.eu |

| Mass Spectrometry (MS) | Compound Identification | Provides detailed structural information for the unambiguous identification of lichen metabolites. | scienceopen.comekb.egnih.gov |

Computational and Theoretical Studies of Thiophanic Acid

Quantum Chemical Calculations for Thiophanic Acid Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating a molecule's electronic structure, including the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential maps nih.govmdpi.comresearchgate.netnih.gov. These calculations can predict a compound's reactivity by analyzing factors such as frontier molecular orbital energies, energy gaps, and nucleophilic/electrophilic sites researchgate.netnih.gov. Such analyses are crucial for understanding reaction mechanisms and predicting chemical behavior.

While specific quantum chemical calculations detailing the electronic structure and reactivity of this compound were not identified in the reviewed literature, these methods are widely applied to other complex organic molecules and natural products. For instance, Time-Dependent Density Functional Theory (TD-DFT) has been used to model the electronic transitions responsible for the UV/Vis spectra of other xanthone (B1684191) derivatives, such as secalonic acids, highlighting their UV-absorbing properties mdpi.com. Such studies provide a framework for how this compound's electronic properties, including its UV absorption maxima mdpi.com, could be computationally investigated to understand its role as a UV-protective agent.

Molecular Docking and Dynamics Simulations for this compound-Target Interactions (non-human)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a molecule interacts with specific biological targets, such as proteins or enzymes. Molecular docking estimates the binding affinity and mode of interaction, while MD simulations provide a dynamic picture of these interactions over time, revealing conformational changes and stability nih.govdiva-portal.orgmdpi.combiorxiv.orgdovepress.com. These simulations are vital for understanding drug mechanisms, enzyme inhibition, and molecular recognition processes, often in non-human systems for agrochemical or basic research purposes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling establish mathematical correlations between a molecule's chemical structure and its biological activity or physicochemical properties csic.esjapsonline.comfrontiersin.org. These models are invaluable for predicting the activity of new compounds, optimizing existing ones, and identifying key structural features responsible for a particular effect. They are widely used in drug discovery, agrochemical research, and environmental science csic.esjapsonline.comresearchgate.netnih.gov.

While specific QSAR or QSPR models developed for this compound were not identified in the reviewed literature, studies on related chlorinated xanthones have explored structure-activity relationships concerning their antimicrobial properties mdpi.com. For instance, research suggests that the presence of chlorine atoms at specific positions (C-2 and C-7) in related xanthones is crucial for potent antifungal activity, a characteristic shared with the natural xanthone this compound mdpi.com. This indicates that QSAR approaches could be applied to this compound and its analogues to understand and predict their fungicidal or allelopathic activities mdpi.commiljodirektoratet.nocsic.esmyjsustainagri.comresearchgate.net.

Predictive Modeling of this compound Environmental Fate and Degradation Pathways

Predictive modeling plays a critical role in assessing the environmental fate and behavior of chemical compounds. This includes predicting biodegradability, persistence, mobility in soil and water, and potential degradation pathways miljodirektoratet.nonih.goverdcinnovation.orgpce.parliament.nznih.govcriver.comchemrxiv.orgnih.gov. Computational tools and databases, such as BNICE or BiodegPred, can generate potential metabolic pathways and predict environmental persistence based on chemical structure nih.govchemrxiv.orgnih.gov. These predictive capabilities are essential for environmental risk assessments and regulatory decision-making.

Compound List:

this compound

3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one

2,7-dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one

Secalonic acids

Compound 22

Compound 30

Compound 31

Lichexanthone

3-O-methyl-thiophanic acid

Integration of Omics Technologies in Thiophanic Acid Research

Genomic and Transcriptomic Approaches to Study Thiophanic Acid Biosynthesis Regulation

Genomic and transcriptomic approaches are fundamental to understanding the genetic basis of this compound's production and its regulatory mechanisms. In lichens, secondary metabolites like this compound are often synthesized via complex pathways encoded by biosynthetic gene clusters (BGCs) nih.govnih.gov. These clusters typically contain genes for core backbone synthesis, tailoring enzymes, transporters, and regulatory elements, often co-regulated and co-expressed nih.govnih.gov. Transcriptomic studies, such as RNA sequencing, can reveal which genes within these BGCs are actively transcribed under different environmental conditions or developmental stages mdpi.com. For instance, analyzing gene expression patterns in lichens exposed to varying light intensities or stress could identify genes involved in the regulation of this compound biosynthesis or its UV-protective function cdnsciencepub.com.

Furthermore, if this compound exhibits allelopathic effects on plants, transcriptomic analysis can uncover how it influences plant gene expression. Studies on other allelochemicals have shown that they can induce significant changes in plant gene expression, affecting pathways related to photosynthesis, hormone signaling, and detoxification mdpi.comresearchgate.netoup.com. By comparing the transcriptomes of plants exposed to this compound versus control groups, researchers can identify differentially expressed genes (DEGs) and infer the molecular pathways perturbed by the compound mdpi.commdpi.com. Such studies might reveal genes involved in plant defense responses, growth regulation, or metabolic adjustments in response to this compound exposure.

Illustrative Data Table: Differential Gene Expression in Response to this compound (Hypothetical)

| Gene ID | Gene Description | Pathway Association | Fold Change (vs. Control) | p-value |

| LIG_001 | Xanthone (B1684191) Synthase (XanS) | This compound Biosynthesis | 2.5x | 0.001 |

| LIG_002 | Chlorinase (Chlase) | This compound Biosynthesis | 1.8x | 0.005 |

| PLA_003 | Photosystem II protein D1 | Photosynthesis | -2.1x | 0.002 |

| PLA_004 | Rubisco small subunit (RBCS) | Carbon Fixation | -1.5x | 0.015 |

| PLA_005 | Glutathione S-transferase (GST) | Detoxification | 3.2x | 0.0001 |

| PLA_006 | Auxin Response Factor (ARF) | Hormone Signaling | -1.8x | 0.008 |

Note: This table presents hypothetical data illustrating the types of findings from transcriptomic studies. Specific gene IDs and fold changes would be derived from experimental data.

Proteomic Analysis of Cellular Responses to this compound Exposure in Non-Human Organisms

Proteomic analysis provides a snapshot of the proteins present in a cell or organism, offering insights into how cellular machinery responds to external stimuli like this compound. In non-human organisms, such as plants or fungi, this compound's effects can be elucidated by analyzing changes in protein abundance and post-translational modifications. For example, if this compound acts as a plant growth regulator, proteomic studies could identify proteins involved in cell division, elongation, or hormonal signaling that are up- or down-regulated upon exposure nih.govfaseb.org. Studies on other plant growth regulators have revealed alterations in proteins associated with photosynthesis, stress response, and metabolic pathways nih.gov.